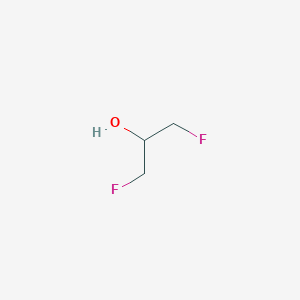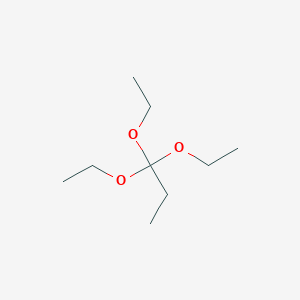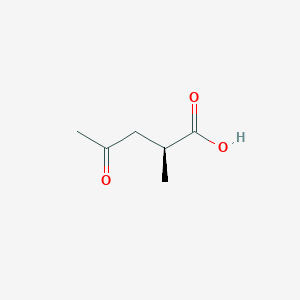
(S)-2-Methyl-4-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methyl-4-oxovaleric acid is a chemical compound that is commonly used in scientific research. It is also known as leucic acid or 2-methyl-4-oxopentanoic acid. The compound is a keto acid that is structurally similar to other amino acids, such as leucine.
Mécanisme D'action
(S)-2-Methyl-4-oxovaleric acid is a keto acid that is structurally similar to leucine. It can be converted to acetyl-CoA, which is an important molecule in energy metabolism. It is also involved in the biosynthesis of fatty acids and cholesterol. The compound is thought to have an inhibitory effect on the breakdown of muscle protein, which may have implications for muscle growth and repair.
Effets Biochimiques Et Physiologiques
Studies have shown that (S)-2-Methyl-4-oxovaleric acid may have a number of biochemical and physiological effects. For example, it has been shown to stimulate protein synthesis in muscle cells. It may also have an anabolic effect on muscle tissue, promoting muscle growth and repair. Additionally, it may have a protective effect on nerve cells, which could have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-2-Methyl-4-oxovaleric acid in lab experiments is its structural similarity to leucine. This makes it a useful substrate for enzymes involved in the metabolism of leucine. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it may have variable effects depending on the experimental conditions, such as the concentration used and the type of cells or tissues being studied.
Orientations Futures
There are many potential future directions for research on (S)-2-Methyl-4-oxovaleric acid. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its role in muscle growth and repair, particularly in the context of aging and muscle wasting. Additionally, there may be potential applications for (S)-2-Methyl-4-oxovaleric acid in the production of biofuels and other industrial processes.
Conclusion
In conclusion, (S)-2-Methyl-4-oxovaleric acid is a versatile chemical compound with a wide range of scientific research applications. Its structural similarity to leucine makes it a useful substrate for enzyme assays, and it may have potential applications in the treatment of neurodegenerative diseases and muscle wasting. While there are limitations to its use in lab experiments, there are many potential future directions for research on this compound.
Méthodes De Synthèse
(S)-2-Methyl-4-oxovaleric acid can be synthesized through a variety of methods. One common method is the oxidation of 2-methyl-4-pentenoic acid using potassium permanganate. Another method involves the reaction of 2-methyl-4-penten-1-ol with potassium permanganate. The resulting product is then treated with acid to yield (S)-2-Methyl-4-oxovaleric acid.
Applications De Recherche Scientifique
(S)-2-Methyl-4-oxovaleric acid has a wide range of scientific research applications. It is commonly used as a substrate in enzyme assays, particularly for enzymes involved in the metabolism of leucine. It is also used as a precursor for the synthesis of other compounds, such as 2-methyl-4-hydroxypentanoic acid, which is used in the production of nylon.
Propriétés
Numéro CAS |
148493-16-7 |
|---|---|
Nom du produit |
(S)-2-Methyl-4-oxovaleric acid |
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
(2S)-2-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(6(8)9)3-5(2)7/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
Clé InChI |
UZTJTTKEYGHTNM-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](CC(=O)C)C(=O)O |
SMILES |
CC(CC(=O)C)C(=O)O |
SMILES canonique |
CC(CC(=O)C)C(=O)O |
Synonymes |
Pentanoic acid, 2-methyl-4-oxo-, (2S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)

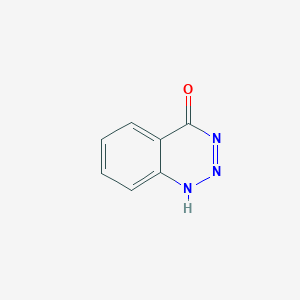
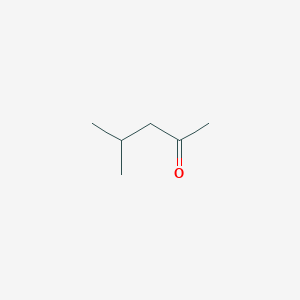
![2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B128779.png)

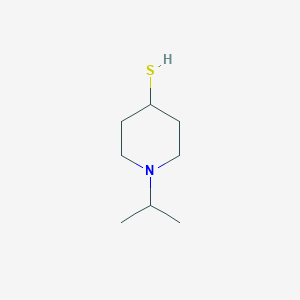
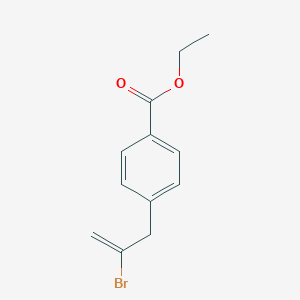
![D-Phenylalanine, beta-phenyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B128788.png)


